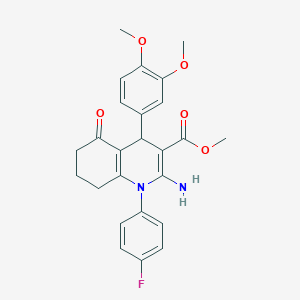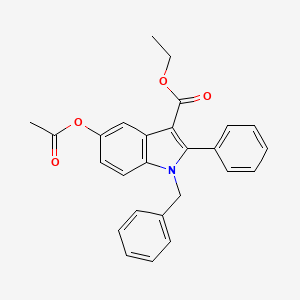![molecular formula C30H22Br3N3O4 B11534195 2,4-Dibromo-6-[(E)-{[2-(2,2-diphenylacetamido)acetamido]imino}methyl]phenyl 3-bromobenzoate](/img/structure/B11534195.png)
2,4-Dibromo-6-[(E)-{[2-(2,2-diphenylacetamido)acetamido]imino}methyl]phenyl 3-bromobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibromo-6-[(E)-{[2-(2,2-diphenylacetamido)acetamido]imino}methyl]phenyl 3-bromobenzoate is a complex organic compound characterized by its multiple bromine atoms and intricate molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-6-[(E)-{[2-(2,2-diphenylacetamido)acetamido]imino}methyl]phenyl 3-bromobenzoate typically involves multi-step organic reactions. The process begins with the bromination of phenyl derivatives, followed by the introduction of the diphenylacetamido group through amide formation. The final step involves the esterification with 3-bromobenzoic acid under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale bromination and esterification processes, utilizing automated reactors to ensure precision and efficiency. The use of catalysts and optimized reaction conditions would be essential to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: Reduction reactions can target the imino groups, converting them to amines.
Substitution: The bromine atoms in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,4-Dibromo-6-[(E)-{[2-(2,2-diphenylacetamido)acetamido]imino}methyl]phenyl 3-bromobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate and for its biological activity.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,4-Dibromo-6-[(E)-{[2-(2,2-diphenylacetamido)acetamido]imino}methyl]phenyl 3-bromobenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromine atoms and amide groups allow it to form strong interactions with biological molecules, potentially inhibiting or modifying their activity. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 2,4-Dibromo-6-methylpyridin-3-amine
- 2,4-Dibromo-6-[(cyclohexyl-methyl-amino)methyl]aniline
- 2,4-Dibromo-6-(bromomethyl)phenol
Comparison: Compared to these similar compounds, 2,4-Dibromo-6-[(E)-{[2-(2,2-diphenylacetamido)acetamido]imino}methyl]phenyl 3-bromobenzoate is unique due to its complex structure and the presence of multiple functional groups. This complexity allows for a broader range of interactions and applications, making it a valuable compound in various research and industrial contexts.
Propriétés
Formule moléculaire |
C30H22Br3N3O4 |
|---|---|
Poids moléculaire |
728.2 g/mol |
Nom IUPAC |
[2,4-dibromo-6-[(E)-[[2-[(2,2-diphenylacetyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C30H22Br3N3O4/c31-23-13-7-12-21(14-23)30(39)40-28-22(15-24(32)16-25(28)33)17-35-36-26(37)18-34-29(38)27(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-17,27H,18H2,(H,34,38)(H,36,37)/b35-17+ |
Clé InChI |
HUTWLMFIWYBIKU-XJECJHNESA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)N/N=C/C3=C(C(=CC(=C3)Br)Br)OC(=O)C4=CC(=CC=C4)Br |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)NN=CC3=C(C(=CC(=C3)Br)Br)OC(=O)C4=CC(=CC=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl {1-[(2,5-dimethylphenyl)amino]-3-methyl-1-oxobutan-2-yl}carbamate](/img/structure/B11534113.png)

![6-Amino-4-(4-methylphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11534119.png)
![2-{(E)-[(4-hydroxyphenyl)imino]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B11534128.png)
![N'-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B11534130.png)
![2-Chloro-5-{5-[(E)-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)imino]methyl]furan-2-YL}benzoic acid](/img/structure/B11534131.png)
![6-[(2Z)-2-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B11534132.png)
![2-bromo-4-chloro-3,5-dimethyl-6-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11534136.png)
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11534139.png)
![N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-N'-phenylbenzene-1,4-diamine](/img/structure/B11534147.png)
![4-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}phenyl 3,5-dinitrobenzoate](/img/structure/B11534162.png)
![N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-4-methyl-3-nitrobenzenesulfonohydrazide](/img/structure/B11534171.png)

![2-Bromo-4-chloro-6-[(E)-[(2,5-dimethylphenyl)imino]methyl]-3,5-dimethylphenol](/img/structure/B11534192.png)
